molecular formula C12H18N2O4 B3194620 N-(2-Methoxyphenyl)piperazine carbonate CAS No. 85508-33-4

N-(2-Methoxyphenyl)piperazine carbonate

Cat. No.: B3194620
CAS No.: 85508-33-4
M. Wt: 254.28 g/mol
InChI Key: RMZKVZCHYUVHEA-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)piperazine carbonate (CAS 85508-33-4) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily serving as a fundamental synthetic building block. The core structure, 1-(2-methoxyphenyl)piperazine, is a versatile scaffold frequently employed in the design and development of bioactive molecules, particularly for investigating G-protein-coupled receptors in the central nervous system . Piperazine derivatives are prevalent in numerous FDA-approved pharmaceuticals and are extensively utilized to optimize the physicochemical properties of lead compounds and to act as a structural framework for arranging pharmacophoric groups . This specific derivative is recognized for its role in the synthesis of more complex receptor ligands. Notably, methoxyphenyl piperazine derivatives have been strategically used in the development of novel radioligands for preclinical Positron Emission Tomography (PET) imaging, specifically for mapping and studying metabotropic glutamate receptor 1 (mGluR1) distribution in the brain . These receptors are crucial for neural communication, memory formation, and synaptic plasticity, and their dysregulation is implicated in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, neuropathic pain, and cerebellar ataxia . As such, this compound provides researchers with a critical starting material for probing these important biological targets and advancing therapeutic interventions. The compound is characterized as a colorless to yellow liquid after melting, with a melting point range of 35°C to 38°C and a boiling point of approximately 130°C to 133°C at 0.1 mmHg . It is insoluble in water and has a density of 1.0900 g/mL . This product is labeled with the hazard statement "Causes severe skin burns and eye damage" and is intended for research purposes only in a laboratory setting . It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate personal protective equipment and under relevant safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonic acid;1-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C11H16N2O.CH2O3/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;2-1(3)4/h2-5,12H,6-9H2,1H3;(H2,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZKVZCHYUVHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.C(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

82010-88-6
Details Compound: Carbonic acid, compd. with 1-(2-methoxyphenyl)piperazine (1:2)
Record name Carbonic acid, compd. with 1-(2-methoxyphenyl)piperazine (1:2)
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Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85508-33-4
Record name Carbonic acid, compd. with 1-(2-methoxyphenyl)piperazine (1:1)
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Record name N-(2-Methoxyphenyl)piperazine carbonate
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Record name Carbonic acid, compound with 1-(2-methoxyphenyl)piperazine (1:1)
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Record name N-(2-METHOXYPHENYL)PIPERAZINE CARBONATE
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Synthetic Methodologies and Derivatization Strategies for N 2 Methoxyphenyl Piperazine Carbonate

Historical and Contemporary Synthetic Routes to N-(2-Methoxyphenyl)piperazine Carbonate and its Precursors

The synthesis of N-(2-Methoxyphenyl)piperazine, the precursor to the target carbonate salt, can be achieved through several well-documented routes. These methods primarily involve the formation of the N-aryl bond and the construction of the piperazine (B1678402) ring.

Nucleophilic Substitution Approaches in Piperazine Ring Formation

Nucleophilic substitution reactions are a cornerstone for the synthesis of N-arylpiperazines. These methods can be broadly categorized into two approaches: the reaction of a pre-formed piperazine ring with an activated aryl compound, or the construction of the piperazine ring onto an existing aniline (B41778) derivative.

One of the most prominent contemporary methods is the Palladium-catalyzed Buchwald-Hartwig amination. guidechem.commdpi.com This reaction couples an aryl halide or triflate with piperazine. For the synthesis of the N-(2-methoxyphenyl)piperazine precursor, 1-bromo-2-methoxybenzene is reacted with piperazine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2dba3), and a phosphine (B1218219) ligand like BINAP. guidechem.com The Ullmann–Goldberg reaction, which uses a copper catalyst, represents an older but still relevant approach for this type of N-arylation. mdpi.com

Alternatively, the piperazine ring can be constructed directly from an aniline precursor. mdpi.com A common historical method involves the reaction of o-methoxyaniline with bis(2-chloroethyl)amine (B1207034) or bis(β,β′-bromoethyl)amine hydrobromide. mdpi.comguidechem.com In an improved "one-pot" synthesis, diethanolamine (B148213) is first treated with hydrobromic acid to generate the bis(β,β′-bromoethyl)amine intermediate, which then undergoes a cyclization reaction with o-methoxyaniline. guidechem.com Another variation uses bis(2-chloroethyl)amine hydrochloride, which undergoes a condensation cyclization with o-methoxyaniline in a solvent like n-butanol, often catalyzed by a base such as potassium carbonate. guidechem.com

MethodAryl SourcePiperazine Source / PrecursorCatalyst / ReagentsTypical SolventKey Features
Buchwald-Hartwig Amination guidechem.commdpi.com1-Bromo-2-methoxybenzenePiperazinePd₂(dba)₃ / BINAP, DBU, t-BuO₂NaTolueneHigh efficiency and functional group tolerance under mild conditions.
Ring Construction from Aniline mdpi.comguidechem.como-MethoxyanilineBis(2-chloroethyl)amine hydrochloridePotassium Carbonaten-Butanol"One-pot" potential, avoids isolation of toxic intermediates.
Aromatic Nucleophilic Substitution (SNAr) mdpi.comcore.ac.ukAryl halides with electron-withdrawing groupsPiperazineBase (e.g., Na₂CO₃)Acetonitrile (B52724), DMSOEffective for electron-deficient aryl systems.

Reductive Amination Techniques for Piperazine Ring Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for synthesizing heterocyclic rings like piperazine. mdpi.comharvard.edu This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu

For the synthesis of the piperazine ring, a "double reductive amination" (DRA) approach can be employed. chim.it This strategy involves the cyclization of a dicarbonyl compound with a primary amine or ammonia. While not the most common route for N-arylpiperazines, the principle allows for the construction of the piperazine skeleton from acyclic precursors. The versatility of this method is enhanced by the wide variety of available amines and reducing agents. chim.it

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edunih.gov Sodium triacetoxyborohydride is often favored due to its mildness, selectivity for iminium ions over carbonyls, and its ability to function effectively without the release of toxic cyanide byproducts. harvard.edunih.gov The reaction is often performed as a one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together. nih.gov

Reducing AgentTypical SubstratesCommon ConditionsKey Characteristics
Sodium Borohydride (NaBH₄) labflow.comAldehydes, KetonesMethanol, EthanolPotent reducer; can reduce the starting carbonyl if imine formation is slow.
Sodium Cyanoborohydride (NaCNBH₃) harvard.eduAldehydes, KetonespH 6-7, MethanolSelective for the iminium ion over the carbonyl; reaction is pH-sensitive and produces toxic cyanide waste.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) harvard.edunih.govAldehydes, KetonesAcetic Acid, DichloroethaneMild and highly selective; does not require strict pH control and is broadly applicable.
Hydrogen (H₂) with Catalyst harvard.educhim.itAldehydes, KetonesPd/C, PtO₂, Raney NiCan be used for both imine reduction and other transformations like debenzylation in one pot.

Formation of the Carbonate Moiety

The final compound, this compound, is a salt formed by the reaction of the basic N-(2-methoxyphenyl)piperazine with carbonic acid. cas.org The formation of this moiety is a straightforward acid-base reaction. N-(2-Methoxyphenyl)piperazine contains two nitrogen atoms, with the non-arylated nitrogen being the more basic site, which readily accepts a proton.

The carbonate salt is typically formed by introducing carbonic acid (H₂CO₃) to a solution of the piperazine base. Carbonic acid is unstable and is usually generated in situ by bubbling carbon dioxide (CO₂) into a suitable solvent, such as water or an alcohol, in which the piperazine derivative is dissolved. The dissolved CO₂ exists in equilibrium with carbonic acid, which then protonates the piperazine base. The resulting piperazinium cation then forms an ionic bond with the carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) anion. The stoichiometry of the final salt, such as a carbonate or hemicarbonate, can be controlled by the reaction conditions. cas.orgnih.gov

Reaction Mechanisms and Kinetic Studies in Synthetic Pathways of the Compound

Understanding the underlying mechanisms and kinetics of these synthetic steps is crucial for optimizing reaction conditions and improving yields.

Mechanistic Insights into Carbonate Formation Reactions

The mechanism of carbonate formation from an amine and carbon dioxide in an aqueous solution has been studied extensively, particularly in the context of carbon capture technologies. researchgate.netrsc.org The process is more complex than a simple proton transfer from pre-existing carbonic acid.

When CO₂ is introduced into an aqueous solution containing piperazine, it can react directly with the amine. The currently accepted mechanism suggests that a lone pair of electrons on the nitrogen atom of piperazine attacks the electrophilic carbon atom of CO₂. This leads to the formation of a zwitterionic intermediate, known as a piperazine carbamate (B1207046). rsc.org

This zwitterionic carbamate is unstable and can follow several pathways. It can be deprotonated by a base in the solution (such as another piperazine molecule or water) to form a stable carbamate anion and a protonated piperazine cation (PZH⁺). rsc.org The accumulation of protonated piperazine and the formation of carbonate and bicarbonate ions from the reaction of CO₂ with water ultimately leads to the precipitation of the this compound salt from the solution. Kinetic studies show that cyclic amines like piperazine generally react more rapidly with CO₂ than their linear analogues. researchgate.net

Influence of Catalysis on Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in increasing the efficiency and selectivity of the synthetic routes to N-(2-methoxyphenyl)piperazine.

In nucleophilic substitution reactions , palladium catalysts are essential for the high efficiency of the Buchwald-Hartwig amination. guidechem.commdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl halide (1-bromo-2-methoxybenzene). This is followed by the coordination of the piperazine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is a reductive elimination that forms the C-N bond of the desired N-arylpiperazine product and regenerates the palladium(0) catalyst. The choice of ligand (e.g., BINAP) is critical as it influences the stability of the intermediates and the rate of the reductive elimination step. guidechem.com

For piperazine ring formation via intramolecular cyclization, the catalyst's role can be to facilitate the key bond-forming steps. In the cyclization of diethanolamine derivatives, various catalysts, including those based on copper-chromium-lanthanum (Cu–Cr–La/γ-Al₂O₃) or thorium oxide on alumina (B75360) (ThO/Al₂O₃), have been used to promote the dehydration and cyclization steps, leading to higher yields of the piperazine ring. researchgate.netresearchgate.net In other routes, a strong base like potassium carbonate acts more as a promoter than a catalyst, neutralizing the HCl byproduct and driving the condensation cyclization forward. guidechem.com

Catalyst SystemReaction TypeRole of Catalyst / PromoterImpact on Reaction
Pd₂(dba)₃ / BINAP guidechem.comBuchwald-Hartwig AminationFacilitates C-N bond formation via a catalytic cycle.Enables high-yield synthesis of N-arylpiperazines under relatively mild conditions.
Potassium Carbonate (K₂CO₃) guidechem.comCondensation CyclizationActs as a base to neutralize acid byproduct.Promotes the cyclization reaction and increases reactant concentration to drive the reaction.
Cu–Cr–La/γ-Al₂O₃ researchgate.netIntramolecular CyclizationCatalyzes dehydration and amination steps.Improves yield and selectivity in the synthesis of piperazine from aminoalcohols.
Pd(OH)₂/C with H₂ chim.itReductive Amination/CyclizationCatalyzes both hydrogenation of the imine and hydrogenolysis of protecting groups.Allows for multi-step transformations to occur in a single "one-pot" process.

Kinetic Profiling of Key Synthetic Steps

Understanding the reaction kinetics is crucial for optimizing the synthesis of piperazine derivatives. The formation of the carbamate or carbonate linkage with the piperazine nitrogen is a key step. Studies on the reaction of piperazine (PZ) with CO2 to form piperazine carbamate, often in the presence of a base like potassium carbonate, provide kinetic insights applicable to the synthesis of this compound.

Key kinetic findings include:

Reaction Order: The rate often approximates second-order behavior.

Catalysis: The reaction can be catalyzed by bases, which facilitate the deprotonation of the zwitterionic intermediate.

Temperature Dependence: Reaction rates are temperature-dependent, with activation energies determined for specific systems.

Optimization Strategies for Enhanced Synthetic Yields and Purity

Achieving high yield and purity is a primary goal in the synthesis of this compound and its analogues. This requires careful control over reaction parameters.

The choice of solvent and reaction temperature are critical variables that significantly impact reaction outcomes. High-boiling point, polar aprotic solvents are often employed to facilitate the synthesis of N-aryl piperazines. sci-hub.st

Solvent Selection: Solvents like diethylene glycol monomethyl ether (diglyme) are effective for the cyclization reaction between an aniline (e.g., 2-methoxyaniline) and bis(2-chloroethyl)amine hydrochloride, often requiring elevated temperatures (e.g., 150 °C) to proceed efficiently. sci-hub.stresearchgate.netchemicalbook.com Other solvents such as N-methyl-2-pyrrolidone (NMP), toluene, and acetonitrile are also utilized, depending on the specific reaction, such as a nucleophilic substitution or a metal-catalyzed coupling. researchgate.netchemicalpapers.com The solubility of reactants and intermediates at the reaction temperature is a key consideration. sci-hub.stresearchgate.net

Temperature Management: Temperature control is essential for managing reaction rates and minimizing the formation of side products. ucl.ac.uk Many N-arylation reactions require heating to temperatures exceeding 130 °C to achieve a reasonable reaction rate. researchgate.net However, for certain steps, such as catalyst activation or reactions involving sensitive functional groups, lower temperatures may be necessary to maintain selectivity. nih.gov

Precise control of stoichiometry—the molar ratio of reactants—is fundamental to maximizing the yield of the desired product and reducing the formation of unwanted byproducts.

In the synthesis of N-arylpiperazines, using stoichiometric amounts of the aniline and the cyclizing agent (e.g., bis(2-chloroethyl)amine hydrochloride) is a common strategy. researchgate.net In palladium-catalyzed cross-coupling reactions, the ratio of the aryl halide, piperazine, catalyst, and base must be carefully optimized to ensure high conversion and selectivity. For instance, in the synthesis of N-arylpiperazine via Buchwald-Hartwig amination, slight excesses of the amine and base relative to the aryl halide are often used to drive the reaction to completion. mdpi.com Minimizing byproducts, such as di-arylated piperazines in a mono-arylation reaction, can be achieved through careful control of reactant ratios and reaction time. researchgate.net

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods, including dramatically reduced reaction times, increased yields, and improved product purity. ucl.ac.ukmdpi.combohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the synthesis of N-aryl piperazines significantly. A reaction that might take 6-12 hours under conventional heating at 150 °C can potentially be completed in as little as 10 minutes under microwave irradiation at 180 °C. sci-hub.st This rapid, uniform heating often leads to cleaner reactions with fewer byproducts. ucl.ac.ukresearchgate.net

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters like temperature, pressure, and reaction time. mdpi.comsciforum.net When combined with microwave heating, flow chemistry allows for safe, scalable, and highly efficient production. bohrium.com The small diameter of flow reactors overcomes the limited penetration depth of microwaves, which can be an issue in large-scale batch reactors, making the combination particularly powerful for industrial applications. bohrium.com These systems can also incorporate packed-bed catalysts, further enhancing their versatility. mdpi.comsciforum.net

Table 1: Impact of Optimization Strategies on Synthesis

ParameterConventional MethodOptimized/Modern MethodImpact on SynthesisReference
Temperature Prolonged heating (hours) at high temperatures (e.g., 130-150 °C).Rapid heating (minutes) with precise control (Microwave/Flow).Reduces reaction time, minimizes thermal degradation and side products. sci-hub.stucl.ac.uk
Solvent High-boiling point solvents like diglyme (B29089) or chlorobenzene.Solvent-free conditions or greener solvents, optimized for flow systems.Improves environmental profile, can simplify purification. researchgate.netnih.gov
Stoichiometry Often requires excess of one reagent to drive reaction.Near-stoichiometric amounts enabled by efficient catalysis.Improves atom economy, reduces cost and waste. researchgate.netnih.gov
Technology Batch reaction vessel.Microwave-assisted batch or continuous flow reactor.Increases yield, enhances safety and scalability, reduces reaction time. mdpi.combohrium.com

Synthesis of Structural Analogues and Chemically Modified Derivatives

The N-(2-methoxyphenyl)piperazine scaffold is a versatile platform for creating a wide range of structural analogues. mdpi.com By introducing different chemical groups onto the piperazine ring or the phenyl group, chemists can fine-tune the molecule's properties.

The structural diversity of N-arylpiperazines is primarily achieved by modifying the substituents on both the aromatic ring and the second nitrogen of the piperazine core. mdpi.comresearchgate.net

Piperazine Moiety Modification: The unsubstituted nitrogen atom of 1-(2-methoxyphenyl)piperazine (B120316) is a common site for derivatization. It can undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides to introduce simple alkyl or more complex arylalkyl groups. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides to form amides. nih.govnih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Carbamate Formation: Reaction with isocyanates or chloroformates, which is the basis for forming carbonate/carbamate derivatives. google.com A recent improved synthesis of the drug Urapidil starts with 1-(2-methoxyphenyl)piperazine and uses it as a nucleophile to open an oxetane (B1205548) ring, demonstrating a practical application of its derivatization. chemicalpapers.com

Phenyl Moiety Modification: While the 2-methoxy group is a defining feature, analogues can be synthesized starting from anilines with different substitution patterns on the phenyl ring. These can include other alkoxy groups, halogens (fluoro, chloro), or electron-withdrawing groups like trifluoromethyl. nih.govnih.gov These initial substitutions on the aniline precursor are carried through the piperazine ring formation step to yield a library of phenyl-substituted analogues. researchgate.netnih.gov

Table 2: Examples of Substituents for Analogue Synthesis

MoietySubstituent TypeExamplesSynthetic ApproachReference
Piperazine (N4-position) AlkylBenzyl, PhenethylN-alkylation with corresponding halide researchgate.netnih.gov
AcylAcetyl, BenzoylN-acylation with acyl chloride/anhydride nih.govnih.gov
Sulfonylp-ChlorophenylsulfonylN-sulfonylation with sulfonyl chloride nih.gov
Hydroxypropyl3-hydroxypropylRing-opening of oxetane chemicalpapers.com
Phenyl Ring HalogensFluoro, ChloroStart synthesis with corresponding substituted aniline nih.gov
Heterocycles4,5-DihydrothiazoleCyclization reaction on a benzonitrile (B105546) precursor nih.gov

Derivatization for Analytical and Research Probe Development

The N-(2-methoxyphenyl)piperazine (2-MeOPP) moiety is a versatile scaffold frequently utilized in the development of analytical reagents and research probes, primarily due to the reactivity of its secondary amine. This allows for the strategic attachment of various functional groups to create derivatives with tailored properties for specific targets.

One key application of derivatization is in the creation of highly specific ligands for neurotransmitter receptors. For instance, new derivatives have been synthesized by incorporating a terminal heteroaryl or cycloalkyl amide fragment. nih.gov These modifications are explored to understand structure-affinity relationships, with research showing that a four-carbon alkyl chain is optimal when the attached amide fragment is a heteroaryl group. nih.gov Conversely, when a cycloalkyl group is added, maximum affinity for 5-HT1A receptors is achieved with a two-methylene chain. nih.gov Such derivatization strategies are crucial for developing probes to study receptor function and distribution.

Another significant use is in the development of analytical methods for detecting other chemical species. N-(2-methoxyphenyl)piperazine is used as a derivatizing agent for the analysis of airborne isocyanates. nih.govepa.gov The piperazine reacts with isocyanates, such as toluene-2,4-diisocyanate (TDI) and hexamethylene diisocyanate (HDI), to form stable urea (B33335) derivatives. These derivatives can then be detected and quantified at very low concentrations using advanced chromatographic techniques like temperature-programmed packed capillary liquid chromatography. nih.govepa.gov This derivatization is essential for monitoring workplace air quality and ensuring occupational safety.

Furthermore, derivatization of the piperazine core with fluorescent moieties, such as BODIPY dyes, has led to the development of pH-sensitive fluorescent probes. rsc.org These probes can be used for imaging and detecting pH changes within cellular compartments like lysosomes. rsc.org The piperazine group in these probes acts as a receptor that modulates the fluorescence based on the surrounding pH.

Table 1: Examples of N-(2-Methoxyphenyl)piperazine Derivatization for Research Applications

Derivative Class Attached Moiety Application Research Finding
Receptor Ligands Heteroaryl or Cycloalkyl Amides Development of selective 5-HT1A receptor ligands. nih.gov Affinity is influenced by alkyl chain length and the nature of the terminal amide. nih.gov
Analytical Reagents Isocyanates (e.g., TDI, HDI) Detection of airborne isocyanates in environmental and occupational settings. nih.govepa.gov Forms stable derivatives detectable by liquid chromatography at low pg/ml levels. nih.gov
Fluorescent Probes BODIPY Dyes Sensitive and selective detection of lysosomal pH in living cells. rsc.org The piperazine moiety modulates fluorescence in response to acidic environments. rsc.org

Strategies for Co-crystallization and Supramolecular Assembly

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a compound by combining it with another molecule (a coformer) in the same crystal lattice. ijlpr.comnih.gov For N-(2-methoxyphenyl)piperazine, which contains both hydrogen bond donors (the secondary amine) and acceptors (the nitrogen atoms and the methoxy (B1213986) oxygen), this strategy is particularly effective for creating novel solid forms and supramolecular assemblies.

The primary mechanism driving the formation of co-crystals and supramolecular structures with N-(2-methoxyphenyl)piperazine is hydrogen bonding. st-andrews.ac.uk The piperazine ring's secondary amine can form strong hydrogen bonds with suitable coformers containing functional groups like carboxylic acids or phenols. This interaction is a foundational principle in supramolecular synthon engineering, which aims to create predictable and robust intermolecular connections. ijlpr.com

Common strategies for preparing co-crystals that can be applied to this compound include:

Solution-based methods: This involves dissolving both the active compound and the coformer in a common solvent or solvent mixture and allowing the co-crystal to form upon slow evaporation, cooling, or the addition of an anti-solvent. mdpi.com

Grinding/Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the two solid components together, sometimes with the addition of a small amount of liquid, to induce co-crystal formation.

Slurry Crystallization: In this method, the components are stirred in a solvent in which they have limited solubility. The thermodynamically most stable crystalline form, often the co-crystal, will eventually crystallize from the slurry.

Impurity Profiling and Control in Synthetic Batch Preparation

Ensuring the purity of this compound is critical for its intended applications. Impurity profiling involves the identification and quantification of unwanted chemical substances that may be present in the final product.

Process-related impurities in the synthesis of N-(2-methoxyphenyl)piperazine and its subsequent conversion to the carbonate salt can originate from several sources, including unreacted starting materials, byproducts of the main reaction, products of side reactions, and residual solvents.

The synthesis of N-arylpiperazines often involves methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution. nih.gov Based on these synthetic routes, potential impurities can be inferred.

Table 2: Potential Process-Related Impurities in this compound Synthesis

Impurity Type Potential Compound Name Origin
Starting Materials 1,2-Dichloroethane Reactant in piperazine synthesis.
2-Methoxyaniline Reactant in N-arylpiperazine synthesis.
Piperazine Unreacted starting material. nih.gov
1-Bromo-2-methoxybenzene Reactant in Buchwald-Hartwig amination.
Byproducts Bis-[2-(2-methoxyphenylamino)-ethyl]-amine Formed from reaction of diethanolamine with 2-methoxyaniline.
N,N'-bis(2-methoxyphenyl)piperazine Result of double arylation of piperazine. nih.gov
Reagents/Solvents Toluene, Isopropanol, Acetonitrile Residual solvents from reaction and purification steps.
Triethylamine, Potassium Carbonate Residual base catalysts.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, are essential for identifying and quantifying these impurities. researchgate.netmdpi.com For non-UV active impurities like piperazine itself, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enable detection at trace levels. researchgate.net

Effective control and mitigation of impurities require a multi-faceted approach, focusing on optimizing the reaction conditions and implementing robust purification procedures.

Optimization of Reaction Conditions:

Stoichiometry Control: Precise control of the molar ratios of reactants can minimize unreacted starting materials and the formation of byproducts like doubly-substituted piperazines. For instance, in reactions to minimize double addition, a significant excess of piperazine may be used. nih.gov

Reaction Time and Temperature: Optimizing these parameters can enhance the yield of the desired product while minimizing the formation of degradation products or side-reaction byproducts.

Purification Strategies:

Extraction and Washing: Aqueous acid/base washes are effective for removing basic or acidic impurities. For example, washing with a dilute acid solution can remove unreacted piperazine and other basic byproducts.

Crystallization/Recrystallization: This is a powerful technique for purifying the final product. By selecting an appropriate solvent system, the desired compound can be selectively crystallized, leaving impurities behind in the mother liquor.

Chromatography: For high-purity requirements, column chromatography is employed to separate the target compound from closely related impurities based on their differential adsorption to a stationary phase.

Filtration and Drying: Simple filtration is used to remove insoluble inorganic salts (e.g., potassium iodide, sodium carbonate) that are byproducts of certain reaction steps. Subsequent drying under vacuum effectively removes residual solvents. nih.gov

By combining optimized reaction protocols with a series of targeted purification steps, the level of process-related impurities in batches of this compound can be effectively controlled and minimized.

Advanced Structural Characterization and Conformational Analysis of N 2 Methoxyphenyl Piperazine Carbonate

High-Resolution Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and elucidating the conformational properties of N-(2-Methoxyphenyl)piperazine carbonate. By probing the molecule with various forms of electromagnetic radiation, detailed information about its atomic nuclei, molecular mass, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the molecular framework of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of the N-(2-methoxyphenyl)piperazinium cation typically displays distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons of the piperazine (B1678402) ring. The aromatic protons usually appear as a complex multiplet in the range of 6.8-7.2 ppm. The methoxy group protons present as a sharp singlet around 3.8 ppm. The piperazine ring protons are observed as two distinct multiplets, corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the protonated nitrogen.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The aromatic carbons of the methoxyphenyl ring show signals in the downfield region (110-155 ppm). The piperazine ring carbons typically exhibit two signals in the aliphatic region (40-60 ppm), reflecting the different electronic environments of the carbon atoms adjacent to the two distinct nitrogen atoms. The methoxy carbon gives a signal around 55 ppm. For the carbonate salt, an additional signal for the carbonate anion (CO₃²⁻) would be expected, typically appearing far downfield.

Advanced 2D Techniques: Techniques like Variable Temperature NMR (VT-NMR) can be employed to study the conformational dynamics of the piperazine ring. researchgate.net The piperazine ring can undergo a chair-to-chair interconversion, and VT-NMR experiments can determine the energy barrier for this process. researchgate.net This provides crucial insights into the flexibility of the molecule in solution.

Table 1: Representative ¹³C NMR Chemical Shifts for the N-(2-Methoxyphenyl)piperazine Moiety Note: Data is based on the parent compound N-(2-Methoxyphenyl)piperazine and may vary slightly for the carbonate salt. chemicalbook.com

Carbon AtomChemical Shift (ppm)
C (Aromatic, C-O)152.4
C (Aromatic, C-N)141.3
C (Aromatic, CH)123.0
C (Aromatic, CH)121.1
C (Aromatic, CH)118.2
C (Aromatic, CH)111.2
C (Methoxy, -OCH₃)55.3
C (Piperazine, -CH₂-N-Aryl)50.6
C (Piperazine, -CH₂-NH-)45.9

Mass spectrometry is used to determine the molecular weight of the N-(2-methoxyphenyl)piperazinium cation and to study its fragmentation pathways, which helps to confirm the molecular structure. The molecular weight of the parent N-(2-Methoxyphenyl)piperazine is 192.26 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak corresponding to the protonated cation [C₁₁H₁₇N₂O]⁺ at m/z 193.

Electron ionization (EI) mass spectrometry of piperazine derivatives reveals characteristic fragmentation patterns. researchgate.net The primary fragmentation of the N-(2-methoxyphenyl)piperazine cation involves the cleavage of the piperazine ring. Key fragmentation pathways include:

α-cleavage: Fission of the C-C bonds adjacent to the nitrogen atoms.

Retro-Diels-Alder (RDA) type reaction: Cleavage of the piperazine ring leading to characteristic fragment ions.

Loss of the methoxy group or parts of the piperazine ring.

The major fragment ions observed for piperazine derivatives often result from the cleavage of the bonds at the substituted nitrogen atom, providing structural confirmation. auburn.edu

Table 2: Expected Major Fragment Ions in the Mass Spectrum of the N-(2-Methoxyphenyl)piperazine Cation Note: Fragmentation patterns are inferred from studies on related piperazine designer drugs. researchgate.netauburn.edu

m/z (mass-to-charge ratio)Possible Fragment Structure
193[M+H]⁺ (Molecular Ion of Cation)
178[M+H - CH₃]⁺
149[C₉H₁₃N₂]⁺
135[C₈H₉NO]⁺
121[C₇H₇NO]⁺
91[C₆H₅O]⁺

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups. For this compound, the spectra would be a superposition of the vibrations from the organic cation and the carbonate anion.

Key expected IR absorption bands include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ from the protonated secondary amine in the piperazine ring.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band for the aryl-ether linkage around 1240 cm⁻¹.

C-N stretching: Aliphatic C-N stretches in the 1000-1200 cm⁻¹ region.

Carbonate (CO₃²⁻) anion: A very strong, broad absorption band around 1410-1450 cm⁻¹ and a sharp, weaker band near 880 cm⁻¹.

These vibrational bands confirm the presence of all key functional groups and can provide information about hydrogen bonding interactions within the crystal lattice. mdpi.com

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the searched literature, extensive crystallographic data exists for salts of N-(2-methoxyphenyl)piperazine with other anions, such as dinitrosalicylate. nih.gov From these studies, several key structural features of the N-(2-methoxyphenyl)piperazinium cation can be consistently observed:

The piperazine ring invariably adopts a stable chair conformation . nih.govresearchgate.net

The 2-methoxyphenyl group is typically attached to the piperazine ring in an equatorial position to minimize steric hindrance.

The crystal packing is dominated by extensive hydrogen bonding . The protonated secondary amine (N-H) of the piperazine ring acts as a hydrogen bond donor, forming strong interactions with the oxygen atoms of the counter-anion. nih.gov

In the hypothetical crystal structure of the carbonate salt, one would expect the planar carbonate anions to be linked to two N-(2-methoxyphenyl)piperazinium cations via strong N-H···O hydrogen bonds, forming a complex and stable network.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Pseudo-polymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates or hydrates). These phenomena are of critical importance in the pharmaceutical field as different forms can have different physical properties.

Studies on related piperazine derivatives have demonstrated their capacity to form multiple polymorphic and pseudo-polymorphic structures. rsc.org For instance, crystallization from different solvents can yield distinct crystalline forms with different molecular conformations (e.g., extended vs. twisted) and packing arrangements. rsc.org

While no specific studies on the polymorphism of this compound have been reported, it is reasonable to infer that this compound could also exhibit such behavior. The conformational flexibility of the piperazine ring and the potential for different hydrogen bonding motifs with the carbonate anion could lead to the formation of various polymorphic or hydrated forms under different crystallization conditions. Further experimental screening would be required to identify and characterize these potential forms.

Investigation of Supramolecular Assemblies and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The supramolecular assembly of this compound in the solid state is primarily dictated by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. In related crystalline structures, such as the salt of 4-(2-methoxyphenyl)piperazin-1-ium with 3,5-dinitrosalicylate, the protonated piperazinium unit is a key player in forming strong hydrogen bonds. nih.gov In the case of the carbonate salt, the doubly negative carbonate anion (CO₃²⁻) would act as a potent hydrogen bond acceptor, while the two protonated nitrogen atoms of the N-(2-Methoxyphenyl)piperazinium cation would serve as hydrogen bond donors.

Pi-stacking interactions between the aromatic rings of adjacent N-(2-Methoxyphenyl)piperazine cations are a possibility, further stabilizing the supramolecular assembly. However, in some related structures, significant pi-stacking has been found to be absent. nih.gov The presence and nature of such interactions would depend on the specific packing arrangement adopted by the carbonate salt. Hirshfeld surface analysis of related compounds has shown that H···O/O···H and H···H contacts are major contributors to the intermolecular interactions, and a similar pattern would be expected for the carbonate salt. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Potential Role in Supramolecular Assembly
Charge-Assisted Hydrogen Bond N-H (piperazinium) O (carbonate) Primary interaction driving crystal packing
Hydrogen Bond C-H (aromatic/aliphatic) O (carbonate) Secondary stabilization of the crystal lattice

Conformational Analysis in the Solid State

In the solid state, the piperazine ring of N-(2-Methoxyphenyl)piperazine typically adopts a chair conformation. nih.govresearchgate.net This is the most stable conformation for a six-membered saturated ring, minimizing steric strain. The 2-methoxyphenyl substituent would occupy an equatorial position on the piperazine ring to reduce steric hindrance.

The orientation of the 2-methoxyphenyl group relative to the piperazine ring is another important conformational parameter. In the crystal structure of a related derivative, the 2-methoxyphenyl ring is nearly perpendicular to the plane of the oxadiazole ring it is attached to. researchgate.net For this compound, the dihedral angle between the plane of the aromatic ring and the mean plane of the piperazine ring will be a key feature of its solid-state conformation.

The methoxy group (-OCH₃) on the phenyl ring can exhibit rotational flexibility. Its orientation (either pointing towards or away from the piperazine ring) will influence the local electronic environment and potential for intermolecular contacts.

Table 2: Expected Conformational Parameters of this compound in the Solid State

Molecular Fragment Expected Conformation Key Parameters
Piperazine Ring Chair Puckering parameters (Q, θ, φ)
2-Methoxyphenyl Substituent Equatorial Dihedral angle with piperazine ring

Computational Chemistry and Molecular Modeling for Conformational Landscape Exploration

Computational methods are invaluable for providing a deeper understanding of the structural and electronic properties of this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of this compound. These calculations can provide insights into the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the nature of chemical bonds within the molecule. The results of such calculations can help in understanding the reactivity and stability of the compound.

Furthermore, DFT can be used to predict the vibrational frequencies of the molecule. The calculated vibrational spectrum can be compared with experimental data (e.g., from infrared or Raman spectroscopy) to validate the computed geometry and to aid in the assignment of experimental vibrational bands to specific molecular motions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While solid-state analysis provides a static picture, Molecular Dynamics (MD) simulations can be used to explore the conformational flexibility and dynamics of this compound in different environments (e.g., in solution or at elevated temperatures). MD simulations track the movement of atoms over time, providing a dynamic view of how the molecule explores different conformations. This is particularly useful for understanding the flexibility of the piperazine ring and the rotation of the methoxyphenyl group.

Prediction of Intermolecular Interactions and Crystal Packing

Computational methods can also be utilized to predict the most stable crystal packing arrangement of this compound. By calculating the lattice energy for different possible packing motifs, it is possible to identify the thermodynamically most favorable crystal structure. These predictions can guide experimental crystallization efforts and provide a theoretical basis for understanding the observed supramolecular assembly. The strength and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can be quantified through these computational approaches, offering a detailed picture of the forces holding the crystal together. nih.govrsc.org

Chemical Reactivity and Degradation Pathways of N 2 Methoxyphenyl Piperazine Carbonate

Mechanisms of Chemical Transformations and Functional Group Reactivity

The piperazine (B1678402) ring contains two nitrogen atoms, one of which is substituted with the 2-methoxyphenyl group, while the other is typically a secondary amine (unless it is part of the carbonate salt structure, where it would be protonated). The secondary amine nitrogen is a nucleophilic center and is readily susceptible to a variety of reactions.

N-Alkylation: The secondary nitrogen of the piperazine ring can undergo N-alkylation reactions. This common transformation involves the reaction with alkyl halides or other alkylating agents to form a tertiary amine. For instance, procedures for the N-alkylation of similar piperazine derivatives have been well-established, often involving reaction with an alkyl bromide in the presence of a base. nih.govresearchgate.net Reductive amination is another key method used to introduce alkyl substituents onto the piperazine nitrogen. nih.govnih.gov The specific conditions for these reactions can be tailored to achieve desired products.

Table 1: General Methods for N-Alkylation of Piperazine Derivatives
Reaction TypeReagents/ConditionsProduct TypeReference
Nucleophilic SubstitutionAlkyl Halides (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkylpiperazine nih.govresearchgate.net
Reductive AminationAldehyde/Ketone (e.g., R-CHO), Reducing Agent (e.g., NaBH(OAc)₃)N-Alkylpiperazine nih.govnih.gov
Michael Additionα,β-Unsaturated Carbonyl Compoundsβ-Amino Carbonyl Compound mdpi.com

Substitution Reactions: Beyond simple alkylation, the piperazine nitrogen can participate in other substitution reactions. These include arylation reactions, such as the Buchwald-Hartwig or Ullmann-Goldberg reactions, to form N-aryl bonds, though these are more commonly used to synthesize the initial N-(2-Methoxyphenyl)piperazine structure itself. nih.gov It can also react with acyl chlorides or anhydrides to form amides. The reactivity of the nitrogen atom is influenced by the electronic properties of the existing 2-methoxyphenyl substituent. researchgate.net

The carbonate moiety (CO₃²⁻) is the conjugate base of the weak acid, carbonic acid. As such, it readily participates in acid-base reactions.

When treated with an acid, the carbonate group will accept protons to form bicarbonate (HCO₃⁻) and subsequently carbonic acid (H₂CO₃). Carbonic acid is unstable in aqueous solution and decomposes to produce carbon dioxide gas and water. libretexts.orgyoutube.com This is a characteristic reaction of carbonate salts.

CO₃²⁻ + 2H⁺ → H₂CO₃ → H₂O + CO₂ (g)

As an organic salt, N-(2-Methoxyphenyl)piperazine carbonate's solubility and stability can be significantly affected by the pH of the solution. In acidic conditions, the protonation of the carbonate will lead to its decomposition and the formation of the corresponding salt of the protonated piperazine cation.

The carbonate group in organic carbonate esters can also act as a leaving group in nucleophilic substitution reactions. researchgate.net While this compound is an ionic salt, related organic carbonate esters undergo reactions such as transesterification and hydrolysis. mdpi.comwikipedia.org The reactivity is centered on the electrophilic carbonyl carbon. nih.gov

Oxidation: The N-(2-Methoxyphenyl)piperazine moiety is susceptible to oxidation. The piperazine ring can be dehydrogenated by certain oxidizing agents. rsc.org The nitrogen atoms and the adjacent carbon atoms are potential sites for oxidative attack. Studies on the atmospheric photo-oxidation of piperazine initiated by hydroxyl (•OH) radicals indicate that the reaction can proceed through both N-H and C-H hydrogen abstraction, leading to various degradation products. acs.org For N-(2-Methoxyphenyl)piperazine, oxidation could potentially lead to the formation of piperazinones or ring-opened products. researchgate.net Furthermore, metabolic studies of related arylpiperazine drugs show that CYP2D6-dependent oxidation is a primary biotransformation pathway, often resulting in hydroxylation of the aromatic ring. nih.gov

Reduction: The carbonate anion itself is generally resistant to chemical reduction under typical organic chemistry conditions. The aromatic methoxyphenyl group could potentially be reduced under harsh conditions, for example, Birch reduction to cleave the ether, but this would require specific and powerful reducing agents not typically encountered during standard handling or environmental degradation. The reduction of a related functional group, cyclic carbonates, to diols can be achieved via catalytic hydrogenation, but this is a synthetic transformation rather than a degradation pathway. mdpi.com

Degradation Kinetics and Mechanistic Studies

The degradation of this compound is expected to proceed primarily through hydrolytic and oxidative pathways, which are common degradation routes for many amine-based compounds and organic salts.

Hydrolytic degradation involves the reaction of the compound with water. For this compound, this primarily concerns the stability of the carbonate ion in solution and its interaction with the protonated piperazine cation. In aqueous solution, the carbonate ion will establish an equilibrium with bicarbonate and hydroxide ions, influencing the pH of the solution.

CO₃²⁻ + H₂O ⇌ HCO₃⁻ + OH⁻

Oxidative degradation is a significant pathway for piperazine and its derivatives, particularly in the presence of oxygen, metal ions, and elevated temperatures. researchgate.netresearchgate.net Research on piperazine used in carbon capture technologies has provided detailed insights into these mechanisms.

The oxidation process is often initiated by radical species. hw.ac.uk The piperazine ring can undergo hydrogen abstraction at a C-H or N-H bond, leading to the formation of a radical intermediate. This radical can then react with oxygen to form peroxy radicals, which can propagate a chain reaction leading to a variety of degradation products.

Key degradation products identified from the oxidative degradation of piperazine include ethylenediamine, piperazinone, and various aldehydes and carboxylic acids like formic acid. researchgate.nethw.ac.uk The presence of metal ions, particularly copper (Cu²⁺), has been shown to rapidly catalyze the oxidation of piperazine. utexas.eduutexas.edu

Table 2: Common Products of Piperazine Oxidative Degradation
Degradation ProductChemical FormulaLikely Formation PathwayReference
Formic AcidHCOOHOxidative cleavage of the piperazine ring researchgate.net
PiperazinoneC₄H₈N₂OOxidation of a carbon adjacent to a nitrogen atom researchgate.net
EthylenediamineC₂H₈N₂Ring-opening oxidation hw.ac.uk
N-FormylpiperazineC₅H₁₀N₂OReaction with formate/CO₂ under thermal/oxidative stress utexas.eduresearchgate.net

Photodegradation Behavior and Mechanisms

The photodegradation of this compound is a critical aspect of its environmental profile. While direct photolytic studies on the carbonate salt are limited, research on related N-aryl piperazine compounds provides significant insights into the potential mechanisms of its light-induced decomposition. The methoxyphenyl and piperazine moieties are the primary sites of photochemical activity.

The process is generally initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This excitation can lead to several primary photochemical processes:

Homolytic Cleavage: The bond between the nitrogen of the piperazine ring and the methoxyphenyl group can undergo homolytic cleavage, generating a piperazinyl radical and a methoxyphenyl radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent or other organic matter, or recombination to form various dimeric products.

Photooxidation: In the presence of oxygen, photosensitized oxidation can occur. The excited state of N-(2-Methoxyphenyl)piperazine can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive electrophile. Singlet oxygen can then attack the electron-rich methoxyphenyl ring or the piperazine moiety, leading to the formation of oxidized products such as phenols, quinones, and ring-opened derivatives.

Electron Transfer: Photoinduced electron transfer (PET) processes are also plausible. The excited molecule can act as either an electron donor or acceptor, depending on the surrounding medium and the presence of other species. This can lead to the formation of radical ions, which are key intermediates in many photodegradation pathways.

Computational studies on the conformational stability and electronic properties of 1-(2-methoxyphenyl)piperazine (B120316) suggest that the molecule possesses a significant degree of electronic delocalization, which influences its photochemical reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is a key determinant of its susceptibility to photo-excitation researchgate.net.

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is crucial for understanding the complete degradation pathway of this compound. While a definitive list of all degradation products is not available in the current literature, studies on analogous compounds allow for the prediction of likely transformation products. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with nuclear magnetic resonance (NMR) spectroscopy, are essential for the separation and structural elucidation of these compounds.

Based on the degradation pathways of similar N-aryl piperazines and related aromatic compounds, the following degradation products can be anticipated:

Piperazine and its derivatives: Cleavage of the N-aryl bond would lead to the formation of piperazine. Further degradation of the piperazine ring can occur, leading to ring-opening and the formation of smaller aliphatic amines. Studies on the thermal degradation of piperazine have identified products such as N-formylpiperazine, which could potentially also be formed via photodegradation semanticscholar.org.

Phenolic compounds: Hydroxylation of the methoxyphenyl ring is a likely degradation pathway, leading to the formation of various methoxyphenols. Demethylation of the methoxy (B1213986) group can also occur, yielding dihydroxybenzene derivatives.

Ring-opened products: Oxidative cleavage of the aromatic ring can lead to the formation of various aliphatic acids and smaller organic molecules.

Polymerization products: Recombination of the radical intermediates formed during photolysis can lead to the formation of higher molecular weight oligomeric and polymeric materials.

Table 1: Potential Degradation Products of this compound and Analytical Methods for Identification

Potential Degradation ProductChemical FormulaLikely Analytical Technique(s)
PiperazineC4H10N2GC-MS, LC-MS
N-FormylpiperazineC5H10N2OGC-MS, LC-MS/MS
2-MethoxyphenolC7H8O2GC-MS, HPLC-UV
1,2-Dihydroxybenzene (Catechol)C6H6O2GC-MS, HPLC-UV
Ring-opened aliphatic acidsVariousLC-MS, IC

Influence of Environmental Factors on Chemical Stability (mechanistic perspective)

The chemical stability of this compound is significantly influenced by various environmental factors, which can affect the rates and mechanisms of its degradation.

pH: The pH of the aqueous environment plays a critical role in the stability of the compound. The piperazine moiety has two nitrogen atoms that can be protonated at acidic pH. The protonation state of the molecule will affect its electronic properties and, consequently, its photochemical reactivity.

Acidic Conditions: Under acidic conditions, the protonated form of the piperazine ring will be predominant. This protonation can alter the electron density distribution within the molecule, potentially making the N-aryl bond more susceptible to cleavage. Furthermore, the solubility of the compound and its degradation products can be significantly affected by pH, which in turn influences their transport and fate in the environment.

Alkaline Conditions: In alkaline solutions, the non-protonated form of the piperazine will be more prevalent. This may favor different degradation pathways, such as those involving nucleophilic attack on the aromatic ring. Studies on other organic pollutants have shown that photodegradation rates can be significantly enhanced at specific pH values due to changes in the speciation of the compound and the generation of reactive oxygen species nih.gov.

Role of the Carbonate Ion: The presence of the carbonate ion (CO3^2-) from the salt itself and from dissolved carbon dioxide in aqueous environments can also influence the degradation pathways. Carbonate radicals (•CO3^-), which can be formed through the reaction of hydroxyl radicals with carbonate or bicarbonate ions, are selective oxidants that can participate in the degradation of organic molecules. The equilibrium between carbonate, bicarbonate, and carbonic acid is pH-dependent, further highlighting the interconnectedness of these environmental factors. While the direct role of the carbonate counter-ion in the photodegradation of N-(2-Methoxyphenyl)piperazine has not been explicitly studied, its potential to act as a photosensitizer or to influence the local pH environment cannot be discounted. The interaction of piperazine with carbonate species is a key aspect of its use in CO2 capture technologies, and these interactions could be relevant to its environmental fate researchgate.netacs.org.

Molecular Interactions and Preclinical Mechanistic Studies Non Human, Non Clinical Focus

In Vitro Receptor Binding Assays and Affinity Profiling

The pharmacological activity of arylpiperazine derivatives is largely defined by their affinity for and interaction with aminergic G protein-coupled receptors (GPCRs), especially dopamine and serotonin (B10506) receptor subtypes. nih.govmdpi.com Radioligand binding assays, utilizing membrane preparations from cells expressing specific receptor subtypes, are the primary method for characterizing these interactions. nih.govnih.gov

While comprehensive kinetic data (association and dissociation rates) for N-(2-Methoxyphenyl)piperazine itself are not detailed in the provided research, studies on the broader class of N-phenylpiperazine derivatives offer insight into the thermodynamic forces governing receptor binding. An investigation of N-phenylpiperazine derivatives with the α1A-adrenoceptor revealed that the binding interactions were characterized by negative enthalpy (ΔH° < 0) and positive entropy (ΔS° > 0), resulting in a negative Gibbs free energy (ΔG° < 0). researchgate.net This thermodynamic profile suggests the binding process is endothermic and driven by an increase in entropy. researchgate.net According to semi-empirical laws, the driving force for this type of interaction is attributed to electrostatic interactions. researchgate.net

Recent studies have underscored the importance of ligand-receptor binding kinetics, not just thermodynamic affinity, in determining a drug's in vivo effectiveness. ibmc.msk.ru A long residence time at the receptor can lead to sustained pharmacological activity even at low plasma concentrations. ibmc.msk.ru Techniques such as surface plasmon resonance (SPR) are utilized in the biophysical screening of fragments to identify receptor binding, but specific kinetic constants for N-(2-Methoxyphenyl)piperazine derivatives were not detailed. acs.org

Derivatives containing the N-(2-Methoxyphenyl)piperazine scaffold exhibit a complex and often multi-target binding profile, with varying affinities for dopamine and serotonin receptor subtypes. This promiscuity is a key feature of many centrally-acting agents. nih.govmdpi.com

Dopaminergic Receptors: Numerous studies have focused on modifying the N-(2-Methoxyphenyl)piperazine structure to achieve high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. nih.gov This is a desirable profile for potential therapeutic agents targeting neuropsychiatric disorders. nih.gov For instance, certain N-alkylated 1-(2-methoxyphenyl)piperazines have shown markedly improved affinity and selectivity for the D3 receptor. nih.gov One study identified analogs with high D3 affinity (Kᵢ values ranging from 0.3 to 0.9 nM) compared to their D2 affinity (Kᵢ values of 40 to 53 nM). nih.gov Another series of heterobiarylcarboxamides containing the 2-methoxyphenyl)piperazine moiety yielded compounds with high D3 affinity (Kᵢ = 1 nM) and approximately 400-fold selectivity over the D2 subtype. nih.gov

Serotonergic Receptors: The N-(2-Methoxyphenyl)piperazine scaffold is a common feature in ligands targeting various serotonin (5-HT) receptors. nih.gov High affinity for the 5-HT₁ₐ receptor is a consistent finding across many analogs. nih.govnih.gov The structure is considered a versatile template for designing ligands that also interact with 5-HT₂ₐ and 5-HT₇ receptors. nih.govnih.gov The specific affinity for different 5-HT subtypes is influenced by the nature of the chemical linker and terminal groups attached to the piperazine (B1678402) nitrogen. nih.gov For the 5-HT₁ₐ receptor, the length of the spacer chain causes the highest variations in affinity, while for the 5-HT₂ₐ receptor, the nature of the terminal aryl system has a greater influence. nih.gov

The following table summarizes the in vitro binding affinities of representative N-(2-Methoxyphenyl)piperazine derivatives for selected dopaminergic and serotonergic receptors.

Compound ClassReceptor SubtypeBinding Affinity (Kᵢ or IC₅₀, nM)
N-(2-methoxyphenyl)piperazine analogsDopamine D₃0.3 - 0.9
Dopamine D₂40 - 53
Serotonin 5-HT₁ₐHigh Affinity (not quantified)
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamideDopamine D₃0.5
Dopamine D₂L76.4
N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamidesDopamine D₃~1
Dopamine D₂~400 (Selectivity Ratio)
o-methoxyphenylpiperazines with a benzamide moietyDopamine D₂10 - 100
Serotonin 5-HT₁ₐ10 - 100

This table is for illustrative purposes and represents data from various derivatives within the specified class. Exact values vary depending on the specific molecule.

Dopamine Receptors: Many of the highly D₃-selective compounds developed from this scaffold have been characterized as D₃ receptor antagonists. nih.gov Molecular modeling studies suggest that the selectivity for D₃ over D₂ receptors can be attributed to the ability of these ligands to adopt an extended conformation. nih.gov Some N-phenylpiperazine benzamides are thought to bind in a "bitopic" manner, where the N-phenylpiperazine moiety occupies the primary (orthosteric) binding pocket, while a side chain interacts with a secondary, less conserved binding pocket unique to the D₃ subtype. nih.gov

Serotonin Receptors: The arylpiperazine moiety is a key component of drugs that act as partial agonists at 5-HT₁ₐ receptors and antagonists at 5-HT₂ₐ receptors. nih.gov Docking studies of arylpiperazine derivatives at the 5-HT₂ₐ receptor show that the piperazine moiety often forms a crucial charged-assisted hydrogen bond with a highly conserved aspartate residue (Asp155) in the third transmembrane helix. nih.govmdpi.com The aryl group linked to the piperazine ring typically inserts itself deep into the binding pocket, forming π-π stacking and hydrophobic interactions with aromatic residues like tryptophan and phenylalanine. mdpi.com

Enzyme Interaction and Inhibition Studies In Vitro

Beyond receptor interactions, compounds containing the N-(2-Methoxyphenyl)piperazine structure can interact with various enzymes, which can influence their metabolic stability and potential for drug-drug interactions.

In vitro studies have identified piperazine-containing compounds as inhibitors of several key enzyme families.

Monoamine Oxidase (MAO): Piperazine derivatives have been evaluated as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical for the metabolism of neurotransmitters. nih.govresearchgate.net Kinetic studies of N-methyl-piperazine chalcones revealed them to be reversible and competitive MAO-B inhibitors. nih.gov For example, one potent derivative showed competitive inhibition of MAO-B with an inhibition constant (Kᵢ) of 0.21 µM. nih.gov

Cytochrome P450 (CYP): The cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast number of drugs. nih.govmdpi.com Piperazine-containing compounds have been identified as mechanism-based inactivators (MBIs) of CYP3A4 and CYP2D6. nih.gov This type of inhibition is time-, concentration-, and NADPH-dependent and can lead to significant drug-drug interactions. nih.gov For one piperazine-containing compound, interaction with CYP3A4 displayed a spectral binding constant (Kₛ) of 42.9 µM. nih.gov

The table below presents inhibitory data for representative piperazine derivatives against specific enzymes.

Compound ClassEnzyme TargetInhibition DataType of Inhibition
N-methyl-piperazine chalcone (Compound 2k)MAO-BIC₅₀ = 0.71 µM; Kᵢ = 0.21 µMReversible, Competitive
N-methyl-piperazine chalcone (Compound 2n)MAO-BIC₅₀ = 1.11 µM; Kᵢ = 0.28 µMReversible, Competitive
N-methyl-piperazine chalcone (Compound 2k)Acetylcholinesterase (AChE)IC₅₀ = 8.10 µM; Kᵢ = 1.44 µMMixed
Piperazine-containing compound (SCH 66712)Cytochrome P450 3A4Kₛ = 42.9 µMMechanism-Based

Based on in vitro screening and mechanistic studies, the primary enzyme targets for compounds featuring the arylpiperazine scaffold include:

Monoamine Oxidase (MAO): Specifically, there is a noted inhibitory activity against the MAO-B isoform, which is a target in the treatment of neurodegenerative diseases. nih.govresearchgate.netresearchgate.net Some derivatives also show inhibitory potential against acetylcholinesterase (AChE). nih.gov

Cytochrome P450 (CYP) Isoforms: The piperazine ring is a structural motif found in compounds that inhibit key drug-metabolizing enzymes. nih.gov CYP3A4 and CYP2D6 have been identified as specific isoforms susceptible to mechanism-based inactivation by certain piperazine derivatives. nih.gov CYP1A2 is another important isoform involved in the metabolism of many psychotropic agents containing this scaffold. researchgate.net

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions

The N-(2-methoxyphenyl)piperazine moiety is a recognized privileged scaffold in medicinal chemistry, known to interact with multiple pharmacological targets. mdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. Research has shown that the piperazine ring and the substituted aryl group are critical for binding to various targets. mdpi.com

Correlation of Structural Features with Binding Affinities

Systematic modifications of the N-(2-methoxyphenyl)piperazine scaffold have provided significant insights into the structural requirements for high-affinity binding to various receptors, particularly serotonin and dopamine receptors.

For ligands targeting the serotonin 5-HT1A receptor, the 2-methoxyphenylpiperazine moiety is a key component. semanticscholar.org SAR studies on analogues of WAY100635, a potent 5-HT1A antagonist, have demonstrated the importance of the ortho-methoxy group. Its replacement with larger fluoroalkoxy or sulfonyloxy substituents did not significantly alter the pharmacology. nih.gov However, the O-desmethyl analogue proved to be the most potent antagonist at postsynaptic 5-HT1A receptor sites in the series studied. nih.gov Furthermore, replacing the entire arylpiperazine moiety with an arylaminopiperidine structure resulted in a complete loss of affinity, highlighting the essential role of the piperazine core. nih.gov

In the context of dopamine D2 and D3 receptors, SAR studies have focused on N-alkylated 1-(2-methoxyphenyl)piperazines. nih.gov Taking the D3-preferring partial agonist BP 897 as a lead, researchers found that variations in the spacer linking the piperazine to a terminal aryl moiety and structural diversity in the aryl group itself had a major influence on affinity and selectivity. nih.gov An extended and more linear conformation in the aliphatic spacer was found to be critical for dopamine D3 receptor selectivity. nih.gov Optimization of the terminal aryl group, for instance with more rigid aryl acrylamide derivatives, led to compounds with sub-nanomolar D3 receptor affinity. nih.gov Specifically, compound 38 ((E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide) showed a high affinity for the human D3 receptor (Ki = 0.5 nM) and a 153-fold selectivity over the D2L receptor. nih.gov Further extension of this SAR has led to the identification of enantioselective D3 antagonists. nih.govacs.org

The following table summarizes the structure-activity relationships of selected N-(2-Methoxyphenyl)piperazine derivatives.

Compound/ModificationTarget Receptor(s)Key Finding
O-desmethyl analogue of WAY1006355-HT1AMost potent antagonist in the series, indicating the methoxy (B1213986) group is not essential for binding but modulates activity. nih.gov
Arylaminopiperidine replacement5-HT1AResulted in no affinity, demonstrating the necessity of the piperazine scaffold. nih.gov
Extended, linear aliphatic spacerDopamine D3/D2Crucial for enhancing D3 receptor selectivity over D2 receptors. nih.gov
Rigid terminal aryl acrylamide moietyDopamine D3Led to derivatives with sub-nanomolar D3 receptor affinity. nih.gov
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamideDopamine D3/D2Showed high D3 affinity (Ki = 0.5 nM) and a 153-fold selectivity over the D2 receptor. nih.gov

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational studies have been instrumental in elucidating the binding modes of N-(2-methoxyphenyl)piperazine derivatives at their respective molecular targets. These analyses provide a structural basis for the observed SAR and guide the design of new, more potent, and selective ligands.

For 5-HT1A receptor ligands, a common pharmacophore model involves an aromatic ring and a basic planar nitrogen. mdpi.com Molecular docking has identified two primary interactions responsible for the affinity of N-arylpiperazines: an ionic bond between the protonated nitrogen of the piperazine ring and the carboxylic oxygen of an aspartate residue (Asp3.32), and a CH–π interaction between the aryl ring and a phenylalanine residue (Phe6.52). mdpi.com Docking analyses of newly synthesized adamantane-derived N-(2-methoxyphenyl)piperazine compounds visualized important structural features and interactions, providing useful information for the future design of this class of 5-HT1A ligands. semanticscholar.org

In the context of dopamine D2 receptors, docking analysis was performed on a series of substituted piperidines and (2-methoxyphenyl)piperazines to establish their structure-to-activity relationship. Similarly, pharmacophore models for both D2 and D3 receptor ligands were developed based on their bioactive conformations to understand the molecular properties driving D2/D3 selectivity. nih.gov

Molecular docking has also been used to explore interactions with novel targets. Studies of arylpiperazine derivatives as potential anti-prostate cancer agents involved docking with the androgen receptor (AR). nih.govnih.gov The docking of potent compounds revealed binding affinities in the range of -7.1 to -7.5 kcal/mol. nih.gov The binding was stabilized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic bond interactions with the receptor's active site. nih.gov

Cellular Mechanistic Investigations Using Non-Human Cell Lines

Investigations using non-human cell lines have begun to unravel the downstream cellular consequences of target engagement by N-(2-methoxyphenyl)piperazine derivatives, moving beyond simple binding affinity to functional cellular outcomes.

Analysis of Intracellular Signaling Pathway Modulation

Research on piperazine-derived compounds has demonstrated their ability to modulate key intracellular signaling pathways, particularly those involved in cell survival and apoptosis. A study on the compound HJZ-12, which contains the N-(2-methoxyphenyl)piperazine scaffold, found that it suppressed the progress of benign prostatic hyperplasia (BPH) by inducing apoptosis. frontiersin.org In the human benign hyperplastic prostatic epithelial cell line BPH-1, HJZ-12 exhibited significant inhibition of cell viability and induced apoptosis in a dose-dependent manner. frontiersin.org Intriguingly, this effect was independent of α1-adrenoceptor antagonism. frontiersin.org RNA-sequencing analysis revealed that the pro-apoptotic effect involved the deregulation of several anti-apoptotic genes, with Bmi-1 (B-lymphoma Mo-MLV insertion region 1) being specifically implicated in the apoptotic induction by HJZ-12. frontiersin.org

Other studies on different piperazine derivatives have also pointed to apoptosis induction as a mechanism of cytotoxicity in various cancer cell lines, noting that these effects were not mediated through the ERK1/2 pathway or by causing oxidative stress. researchgate.net

Studies on Cellular Uptake and Subcellular Distribution

Detailed studies focusing specifically on the cellular uptake mechanisms and the precise subcellular distribution of N-(2-Methoxyphenyl)piperazine carbonate or its close analogs are not extensively covered in the reviewed literature. While their biological effects within cells are documented, the kinetics and pathways of their entry into the cell and their subsequent localization to specific organelles or compartments remain an area for future investigation.

Exploration of Novel Molecular Targets and Binding Partners

While the N-(2-methoxyphenyl)piperazine scaffold is well-known for its interaction with aminergic G protein-coupled receptors, recent research has expanded its known target space.

One such novel target is the androgen receptor (AR), which is implicated in prostate cancer. nih.gov A series of novel arylpiperazine derivatives were synthesized and evaluated as potential AR antagonists. nih.gov Molecular docking studies confirmed that these compounds could bind to the AR, suggesting a potential therapeutic application in prostate cancer. nih.gov

Beyond mammalian targets, certain N-(2-methoxyphenyl)piperazine derivatives have shown selective activity against the hepatitis B virus (HBV). researchgate.net The mechanism of action was found to be the prevention of virion particle formation, identifying a novel antiviral application for this chemical class. researchgate.net The ability of the compound HJZ-12 to induce apoptosis in BPH-1 cells independently of its α1-adrenoceptor activity also suggests the existence of other, as-yet-unidentified molecular targets or pathways through which it exerts its effects. frontiersin.org


Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Methoxyphenyl)piperazine carbonate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves deprotection of tert-butoxycarbonyl (N-Boc) groups. A mild method uses oxalyl chloride in dichloromethane under reflux, achieving 64% yield for the free base . Key steps include Boc-group removal followed by carbonate formation. Solvent choice (e.g., acetone vs. ethanol) and base selection (e.g., K₂CO₃) are critical to avoid side reactions like ethoxyethyl substitution .

Q. Which analytical techniques are most reliable for characterizing N-(2-Methoxyphenyl)piperazine derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR of the parent piperazine shows aromatic protons at δ 6.77–6.89 ppm and piperazine CH₂ signals at δ 2.94 ppm . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended for carbonate derivatives .

Q. What are the foundational biological activities of N-(2-Methoxyphenyl)piperazine derivatives?

  • Methodological Answer : These compounds exhibit affinity for serotonin (5-HT₁A) and dopamine receptors. Radiolabeled analogs like ¹⁸F-Mefway are used in positron emission tomography (PET) to quantify 5-HT₁A receptor density in neurological disorders . In vitro binding assays with transfected HEK293 cells are standard for initial activity screening .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity be resolved for structurally similar analogs?

  • Methodological Answer : Contradictions arise from substituent positioning and assay conditions. For example, 5-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide shows higher D3 receptor selectivity over D2 when tested in competitive binding assays with [³H]spiperone. Use orthogonal methods (e.g., functional cAMP assays) to validate binding data .

Q. What strategies improve the metabolic stability of N-(2-Methoxyphenyl)piperazine-based probes?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) or replacing labile ethers with thioethers reduces hepatic clearance. For instance, replacing the methoxy group with a methylthio moiety in analogs increased half-life in murine models from 1.2 to 4.7 hours . Microsomal stability assays (human liver microsomes, NADPH cofactor) are essential for optimization .

Q. How do steric and electronic effects of substituents influence piperazine ring reactivity?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) enhance nucleophilic substitution at the piperazine nitrogen, while bulky substituents hinder coupling reactions. Density functional theory (DFT) calculations show that para-substituted aryl groups lower the activation energy for carboxamide formation by 12–15 kJ/mol compared to ortho-substituents .

Q. What computational tools are effective for predicting the pharmacokinetics of novel derivatives?

  • Methodological Answer : Molecular dynamics simulations (e.g., Desmond) combined with Quantitative Structure-Activity Relationship (QSAR) models predict blood-brain barrier permeability. For example, logP values <3.0 correlate with >90% brain uptake in rodent studies . ADMET predictors like SwissADME validate absorption and toxicity profiles .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Solvent polarity, reaction timeReflux in DCM with oxalyl chloride
Characterization Purity, structural confirmation¹H/¹³C NMR, HRMS, HPLC-UV
Biological Activity Receptor affinity, selectivityRadioligand binding assays, PET imaging
Stability Metabolic half-lifeMicrosomal assays, in vivo PK studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.